5'-O-Acetyl-2',3'-dideoxyinosine

説明

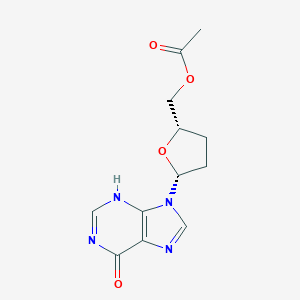

5'-O-Acetyl-2',3'-dideoxyinosine is a chemical compound that belongs to the class of nucleoside analogs It is structurally related to nucleotides, which are the building blocks of nucleic acids like DNA and RNA

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5'-O-Acetyl-2',3'-dideoxyinosine typically involves the condensation of a purine base with a sugar moiety, followed by acetylation. The reaction conditions often require the use of protecting groups to ensure selective reactions at specific sites on the molecule. Common reagents include acetic anhydride for acetylation and various catalysts to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The process may also include purification steps such as crystallization and chromatography to achieve the desired product quality.

化学反応の分析

Types of Reactions

5'-O-Acetyl-2',3'-dideoxyinosine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the purine base or the sugar moiety.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized nucleoside analogs.

科学的研究の応用

5'-O-Acetyl-2',3'-dideoxyinosine has numerous applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex nucleoside analogs.

Biology: The compound is studied for its role in cellular processes and as a potential tool for genetic research.

Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer treatments. Researchers are exploring its efficacy in inhibiting viral replication and inducing apoptosis in cancer cells.

Industry: The compound is used in the development of diagnostic tools and as a standard in analytical chemistry.

作用機序

The mechanism of action of 5'-O-Acetyl-2',3'-dideoxyinosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets specific enzymes involved in DNA and RNA synthesis, leading to the inhibition of viral replication or the induction of cell death in cancer cells. The molecular pathways involved include the activation of apoptotic signals and the disruption of nucleotide metabolism.

類似化合物との比較

5'-O-Acetyl-2',3'-dideoxyinosine can be compared with other nucleoside analogs such as:

Acyclovir: Used primarily as an antiviral agent.

Zidovudine: An antiretroviral medication used to treat HIV.

Gemcitabine: A nucleoside analog used in chemotherapy.

The uniqueness of this compound lies in its specific structural features and its potential for targeted therapeutic applications. Its ability to selectively inhibit certain enzymes and pathways makes it a valuable compound in both research and clinical settings.

生物活性

5'-O-Acetyl-2',3'-dideoxyinosine (5'-O-Ac-ddI) is a nucleoside analogue that has garnered attention for its potential therapeutic applications, particularly in the context of viral infections and immune modulation. This article explores the biological activity of 5'-O-Ac-ddI, focusing on its mechanisms of action, pharmacokinetics, cytotoxicity, and implications for drug development.

Chemical Structure and Properties

5'-O-Ac-ddI is derived from 2',3'-dideoxyinosine (ddI), where an acetyl group is added to the 5' position. This modification enhances its stability and bioavailability compared to its parent compound. The structural modification prevents the formation of phosphodiester linkages necessary for nucleic acid chain completion, thus inhibiting viral replication.

The primary mechanism through which 5'-O-Ac-ddI exerts its biological effects is by acting as a chain-terminator during viral DNA synthesis. It selectively inhibits reverse transcriptase, an enzyme critical for the replication of retroviruses such as HIV. The inhibition occurs at an IC50 value of approximately 0.49 μM, indicating a potent antiviral effect against HIV .

Table 1: Mechanism of Action of 5'-O-Ac-ddI

Pharmacokinetics

Pharmacokinetic studies indicate that 5'-O-Ac-ddI exhibits linear behavior across various doses. The bioavailability when administered with antacids is approximately 43%, which is crucial for therapeutic efficacy in individuals with advanced HIV-related conditions . The compound's distribution is influenced by its solubility and interaction with plasma proteins.

Table 2: Pharmacokinetic Profile of 5'-O-Ac-ddI

| Parameter | Value |

|---|---|

| Bioavailability | ~43% (with antacid) |

| Dose Range | 0.4 to 16.5 mg/kg (IV), 0.8 to 10.2 mg/kg (oral) |

| Half-life | Varies based on formulation and dosage |

Cytotoxicity and Safety Profile

Cytotoxicity assays conducted on various mammalian cell lines have shown that while 5'-O-Ac-ddI is effective in inhibiting viral replication, it can also exhibit toxic effects at higher concentrations. The compound has been associated with mitochondrial toxicity, a common side effect among nucleoside reverse transcriptase inhibitors (NRTIs) .

Table 3: Cytotoxicity Data for 5'-O-Ac-ddI

| Cell Line | IC50 Value (μM) | Observations |

|---|---|---|

| HeLa | >50 | Minimal cytotoxicity observed |

| Jurkat T-cells | ~10 | Moderate toxicity noted |

| Primary Human Lymphocytes | ~15 | Significant toxicity at high doses |

Case Studies and Clinical Implications

Several studies have evaluated the clinical implications of using 5'-O-Ac-ddI in HIV treatment regimens. One study highlighted its effectiveness in patients who are resistant to other NRTIs, showing improved viral load suppression when combined with other antiretroviral agents .

Additionally, research has indicated that the immune-modulating properties of 5'-O-Ac-ddI may enhance the overall immune response in HIV-infected individuals, potentially leading to better clinical outcomes .

特性

IUPAC Name |

[(2S,5R)-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O4/c1-7(17)19-4-8-2-3-9(20-8)16-6-15-10-11(16)13-5-14-12(10)18/h5-6,8-9H,2-4H2,1H3,(H,13,14,18)/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUMVNRFAFXMSZ-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1CCC(O1)N2C=NC3=C2N=CNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1CC[C@@H](O1)N2C=NC3=C2N=CNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901292752 | |

| Record name | Inosine, 2′,3′-dideoxy-, 5′-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901292752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130676-58-3 | |

| Record name | Inosine, 2′,3′-dideoxy-, 5′-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130676-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Didanosine acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130676583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inosine, 2′,3′-dideoxy-, 5′-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901292752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIDANOSINE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLN61D6AEK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。